![molecular formula C11H11ClN4 B7856282 [2,2'-Bipyridine]-6-carboximidamide hydrochloride CAS No. 219745-75-2](/img/structure/B7856282.png)
[2,2'-Bipyridine]-6-carboximidamide hydrochloride
Overview
Description
“[2,2’-Bipyridine]-6-carboximidamide hydrochloride” is a compound that is related to 2,2’-Bipyridine . 2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . The reaction between 2-BrPy and 2-Br-6-(C3H5O2)-Py gave a mixture of 2,2′-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2′-bipyridine, and 6,6′-di(1,3-dioxolan-2-yl)-2,2′-bipyridine .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine, a related compound, is planar and it forms a 5-membered chelate ring when it binds to metals .Chemical Reactions Analysis
Bipyridine compounds strongly coordinate with metal centers, which can decrease catalytic activity in the reaction system . Coordination compounds incorporating 2,2’-Bipyridine have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .Physical And Chemical Properties Analysis
2,2’-Bipyridine is a colorless solid. It is soluble in organic solvents . Hydrochloric acid, which is part of the compound , is a strong, corrosive, and acidic solution when dissolved in water .Mechanism of Action
Safety and Hazards
Future Directions
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . New methods for the preparation of bipyridines are being developed to overcome the challenges associated with traditional catalysis methods .
properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c12-11(13)10-6-3-5-9(15-10)8-4-1-2-7-14-8;/h1-7H,(H3,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSUJJYYHWLZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676629 | |
Record name | [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-6-carboximidamide hydrochloride | |
CAS RN |
219745-75-2 | |
Record name | [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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